molecular formula C25H46O7 B14711388 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid CAS No. 13410-34-9

4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid

Katalognummer: B14711388
CAS-Nummer: 13410-34-9
Molekulargewicht: 458.6 g/mol
InChI-Schlüssel: JZRZUXISDDGKIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid is a complex organic compound with the molecular formula C25H46O7. It is known for its unique structure, which includes a hydroxy group, an octadecanoyloxy group, and a butanoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid typically involves esterification and hydrolysis reactions. One common method includes the esterification of butanoic acid with 2-hydroxy-3-(octadecanoyloxy)propyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments helps in achieving efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and ester groups play a crucial role in its reactivity and binding to biological molecules. The compound can modulate various biochemical pathways, including lipid metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-Hydroxy-3-(octadecanoyloxy)propoxy]-4-oxobutanoic acid is unique due to its specific ester and hydroxy groups, which confer distinct chemical and biological properties. Its long-chain octadecanoyloxy group also differentiates it from similar compounds, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

13410-34-9

Molekularformel

C25H46O7

Molekulargewicht

458.6 g/mol

IUPAC-Name

4-(2-hydroxy-3-octadecanoyloxypropoxy)-4-oxobutanoic acid

InChI

InChI=1S/C25H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)31-20-22(26)21-32-25(30)19-18-23(27)28/h22,26H,2-21H2,1H3,(H,27,28)

InChI-Schlüssel

JZRZUXISDDGKIS-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.